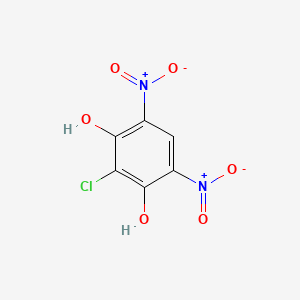

1,3-Benzenediol, 2-chloro-4,6-dinitro-

Description

Contextualization within Halogenated and Nitrated Aromatic Compounds

1,3-Benzenediol, 2-chloro-4,6-dinitro- belongs to the class of halogenated and nitrated aromatic compounds. The presence of both a chlorine atom and two nitro groups on the aromatic ring significantly influences its reactivity and properties. The nitro groups are strong electron-withdrawing groups, which decrease the electron density of the benzene (B151609) ring. This deactivation makes the ring less susceptible to electrophilic substitution reactions compared to unsubstituted benzene. Conversely, the presence of these electron-withdrawing groups can increase the reactivity of the compound towards nucleophilic substitution.

The chlorine atom, also an electron-withdrawing group via induction, further contributes to the electron-deficient nature of the aromatic ring. The interplay of these substituents—the hydroxyl groups of the benzenediol, the chloro group, and the dinitro groups—creates a complex electronic environment that dictates the compound's chemical behavior and makes it a specific and valuable building block in organic synthesis.

Significance in Chemical Synthesis and Materials Precursors

The primary significance of 1,3-Benzenediol, 2-chloro-4,6-dinitro- in advanced chemical research lies in its role as a key intermediate in the synthesis of monomers for high-performance polymers. Specifically, it is a precursor to 4,6-diamino-1,3-benzenediol, which is a critical monomer in the production of polybenzoxazoles (PBOs). google.comgoogle.com PBOs are a class of rigid-rod polymers known for their exceptional thermal stability, high tensile strength, and excellent chemical resistance, making them suitable for applications in aerospace, defense, and electronics.

The synthesis of 4,6-diamino-1,3-benzenediol from 1,3-Benzenediol, 2-chloro-4,6-dinitro- typically involves a hydrogenation reaction to reduce the nitro groups to amino groups and remove the chloro group. google.com The purity and quality of the 1,3-Benzenediol, 2-chloro-4,6-dinitro- precursor are crucial for obtaining high-molecular-weight PBO polymers with the desired properties.

Detailed Research Findings

Research into the synthesis of 1,3-Benzenediol, 2-chloro-4,6-dinitro- has focused on optimizing reaction conditions to achieve high yields and purity. One documented method involves the nitration of 2-chlororesorcinol (B1584398). google.com In this process, 2-chlororesorcinol is treated with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the two nitro groups onto the benzene ring. google.com

Another synthetic route starts from 1,2,3-trihalobenzenes. google.com This multi-step process involves the nitration of the trihalobenzene to produce a 1,2,3-trihalo-4,6-dinitrobenzene, followed by a reaction with an alkanol and a base to yield the 4,6-dinitro-2-halo-1,3-benzenediol. google.com This intermediate is then hydrogenated to produce the final 4,6-diamino-1,3-benzenediol monomer. google.com

The subsequent hydrogenation of 1,3-Benzenediol, 2-chloro-4,6-dinitro- to 4,6-diamino-1,3-benzenediol is a critical step. This is often carried out using a hydrogenating agent in the presence of a catalyst, such as palladium on carbon (Pd/C). google.comprepchem.com The reaction is typically performed in a solvent like glacial acetic acid or n-propanol. google.comprepchem.com The yield and purity of the final diaminoresorcinol dihydrochloride (B599025) product are highly dependent on the reaction conditions and the quality of the starting dinitro compound. google.comgoogle.com

Below are interactive data tables summarizing the key aspects of 1,3-Benzenediol, 2-chloro-4,6-dinitro-.

Table 1: Physicochemical Properties of 1,3-Benzenediol, 2-chloro-4,6-dinitro-

| Property | Value |

| Molecular Formula | C6H3ClN2O6 |

| Molecular Weight | 234.55 g/mol |

| CAS Number | 116920-31-1 gonichem.com |

| Appearance | Yellow powder |

Table 2: Synthesis and Reaction Data

| Synthesis/Reaction | Reactants | Reagents/Conditions | Product |

| Synthesis from 2-Chlororesorcinol | 2-Chlororesorcinol | Concentrated H2SO4, HNO3, ice-water bath google.com | 1,3-Benzenediol, 2-chloro-4,6-dinitro- |

| Hydrogenation to Diaminoresorcinol | 1,3-Benzenediol, 2-chloro-4,6-dinitro- | H2, 10% Pd/C, Glacial Acetic Acid, NaOAc google.com | 4,6-diamino-1,3-benzenediol |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

116920-31-1 |

|---|---|

Formule moléculaire |

C6H3ClN2O6 |

Poids moléculaire |

234.55 g/mol |

Nom IUPAC |

2-chloro-4,6-dinitrobenzene-1,3-diol |

InChI |

InChI=1S/C6H3ClN2O6/c7-4-5(10)2(8(12)13)1-3(6(4)11)9(14)15/h1,10-11H |

Clé InChI |

MQUYUNNOHCHJQM-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=C(C(=C1[N+](=O)[O-])O)Cl)O)[N+](=O)[O-] |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 1,3 Benzenediol, 2 Chloro 4,6 Dinitro

Precursor Compounds and Starting Materials

The selection of appropriate starting materials is fundamental to the successful synthesis of 1,3-Benzenediol, 2-chloro-4,6-dinitro-. The primary route involves the nitration of a halogenated benzene (B151609) followed by a selective hydrolysis step.

Utilization of 4,6-Dinitro-1,2,3-trichlorobenzene as a Key Raw Material

The most direct and widely employed precursor for synthesizing 1,3-Benzenediol, 2-chloro-4,6-dinitro- is 4,6-Dinitro-1,2,3-trichlorobenzene. google.comgoogle.com This intermediate is itself synthesized by the nitration of 1,2,3-trichlorobenzene (B84244). researchgate.netresearchgate.net The process involves treating 1,2,3-trichlorobenzene with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the benzene ring. google.comresearchgate.netresearchgate.net

The resulting 4,6-Dinitro-1,2,3-trichlorobenzene serves as the immediate raw material for a subsequent hydrolysis reaction, which selectively replaces two of the chlorine atoms with hydroxyl groups to yield the final product. google.com This multi-step approach, starting from a 1,2,3-trihalobenzene, is a documented pathway for producing 4,6-dinitro-2-halo-1,3-benzenediols. google.com The purity of the initial 4,6-Dinitro-1,2,3-trichlorobenzene is crucial for obtaining a high-purity final product. researchgate.net

Table 1: Optimized Nitration Conditions for 1,2,3-trichlorobenzene

| Parameter | Value | Reference |

| Starting Material | 1,2,3-trichlorobenzene | researchgate.netresearchgate.net |

| Nitrating System | 65% Nitric Acid / 98% Sulfuric Acid | researchgate.netresearchgate.net |

| Molar Ratio (Substrate:H₂SO₄:HNO₃) | 1 : 11.3 : 2.3 | researchgate.netresearchgate.net |

| Reaction Temperature | 65°C | researchgate.netresearchgate.net |

| Reaction Time | 4.5 hours | researchgate.netresearchgate.net |

| Achieved Yield | >94% | researchgate.netresearchgate.net |

| Product Purity | >99% | researchgate.netresearchgate.net |

Exploration of Alternative Halogenated Benzenes for Nitration

While 1,2,3-trichlorobenzene is the preferred starting material, research has explored the nitration of various other halogenated benzene derivatives. google.com These alternatives could potentially serve in different synthetic routes. The nitration of compounds such as monochlorobenzene, o-dichlorobenzene, and p-dichlorobenzene has been studied, though these would lead to different final products. google.com For instance, the nitration of o-nitrochlorobenzene yields a mixture of 1-chloro-2,4-dinitrobenzene (B32670) and 1-chloro-2,6-dinitrobenzene. orgsyn.org The general feasibility of nitrating a range of halogenated benzenes, including brominated analogs, provides a basis for exploring alternative pathways should the primary precursor become unavailable or if structurally similar compounds are desired. google.comstmarys-ca.edu

Reaction Mechanisms and Pathways in Synthesis

The conversion of the precursor compound into 1,3-Benzenediol, 2-chloro-4,6-dinitro- is governed by specific chemical principles, primarily nucleophilic aromatic substitution and nitration reactions.

Nucleophilic Aromatic Substitution (SNAr) Hydrolysis Mechanisms

The conversion of 4,6-Dinitro-1,2,3-trichlorobenzene to the final product is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. google.com This mechanism is common for aromatic compounds that contain strong electron-withdrawing groups, such as nitro groups, which activate the ring towards attack by nucleophiles. nih.govpearson.com

The SNAr mechanism proceeds via a two-step addition-elimination process. nih.govresearchgate.net

Addition: The nucleophile, in this case, a hydroxide (B78521) ion (OH⁻), attacks one of the carbon atoms bearing a chlorine atom. This attack is facilitated by the electron-withdrawing nitro groups, which delocalize the negative charge of the resulting intermediate. This resonance-stabilized intermediate is known as a Meisenheimer complex. nih.govresearchgate.net

Elimination: The leaving group, a chloride ion (Cl⁻), is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and resulting in the substitution of the chlorine atom with a hydroxyl group.

In the synthesis of 1,3-Benzenediol, 2-chloro-4,6-dinitro-, this process occurs twice, with hydroxide ions replacing the chlorine atoms at positions 1 and 3 of the precursor molecule.

Role of Alkaline Media in Hydrolytic Transformations

An alkaline medium is essential for the hydrolytic transformation of 4,6-Dinitro-1,2,3-trichlorobenzene. google.com The reaction is performed in an aqueous solution of an alkali metal hydroxide, such as sodium hydroxide. google.com The alkaline environment serves a critical function by providing a sufficient concentration of hydroxide ions (OH⁻), which act as the powerful nucleophile required for the SNAr mechanism. google.comnih.gov

The concentration of the alkaline solution and the molar ratio of the base to the substrate are key parameters for optimizing the reaction. google.com A mass concentration of 5-15% for the alkali metal hydroxide is specified, with a molar ratio of hydroxide to the starting material in the range of 4.5-6.0 to 1. google.com This ensures the complete substitution of the two chlorine atoms. The reaction is typically carried out at elevated temperatures, but not exceeding 100°C, to facilitate the transformation. google.com The use of alkaline conditions to promote the hydrolysis of chlorinated and nitroaromatic compounds is a well-established principle in organic chemistry. nih.govresearchgate.net

Table 2: Hydrolysis Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | 4,6-Dinitro-1,2,3-trichlorobenzene | google.com |

| Reaction Medium | Alkaline water solution | google.com |

| Reagent | Alkali metal hydroxide (e.g., Sodium Hydroxide) | google.com |

| Reagent Concentration | 5-15% mass concentration | google.com |

| Molar Ratio (Alkali:Substrate) | (4.5-6.0) : 1 | google.com |

| Reaction Temperature | ≤ 100°C (e.g., 80°C) | google.com |

| Crude Product Yield | ~85% | google.com |

| Purity after Recrystallization | >98% | google.com |

Nitration Strategies for Substituted Benzenediols

While the primary synthesis route involves nitration followed by hydrolysis, an alternative conceptual strategy involves the nitration of a pre-existing substituted benzenediol. The hydroxyl groups of a benzenediol are strong activating groups and direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In the case of 1,3-benzenediol (resorcinol), this would direct nitration to the 2-, 4-, and 6-positions.

This strategy is exemplified by a traditional method for preparing 4,6-dinitro-1,3-benzenediol, which involves the nitration of diacetyl-1,3-benzenediol. google.com The diacetyl derivative is used to protect the hydroxyl groups. The standard nitrating mixture of nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which is the active electrophile that attacks the activated benzene ring. chemistrysteps.comlibretexts.org However, due to the high activation of the ring, this method can lead to the formation of undesired by-products, such as 2,4,6-trinitro-1,3-benzenediol, which necessitates difficult purification steps. google.com

Catalytic Approaches in 1,3-Benzenediol, 2-chloro-4,6-dinitro- Synthesis

Modern synthetic chemistry increasingly turns to catalytic methods to enhance reaction rates, improve selectivity, and reduce environmental impact. In the context of synthesizing 1,3-Benzenediol, 2-chloro-4,6-dinitro-, catalytic approaches, particularly those employing aqueous micellar systems, offer a promising alternative to traditional organic solvents. acsgcipr.org

Micellar Catalysis and Reaction Kinetics Studies

Micellar catalysis utilizes surfactants in water to form micelles, which act as nanoreactors. acsgcipr.org These micelles can solubilize organic, water-insoluble reactants within their lipophilic cores, thereby increasing the effective concentration of the reactants and accelerating reaction rates. nih.govunimib.it This approach aligns with the principles of green chemistry by minimizing the use of toxic and flammable organic solvents. acsgcipr.org

In a typical micellar system, the reaction medium is best described as a micro-emulsion, where the surfactant aids in dissolving the organic compounds necessary for the transformation. acsgcipr.org Kinetic studies show that reaction rates in micellar systems can be significantly higher than those in conventional organic solvents. This rate enhancement is often attributed to the compartmentalization of reactants, which alters the reaction entropy. nih.gov The application of micellar catalysis to the synthesis of 1,3-Benzenediol, 2-chloro-4,6-dinitro- could offer a more sustainable and efficient manufacturing process. The use of surfactants can also facilitate reactions by interacting at the interface between the aqueous and organic phases, leading to enhanced conversion. nih.gov

Investigation of Cation-π Interactions in Surfactant-Mediated Reactions

The selectivity and efficiency of surfactant-mediated reactions can be influenced by specific intermolecular forces, such as cation-π interactions. These noncovalent interactions occur between a cation and the electron-rich π system of an aromatic ring. In the context of synthesizing an aromatic compound like 1,3-Benzenediol, 2-chloro-4,6-dinitro-, using a cationic surfactant could facilitate such interactions.

For instance, a cationic surfactant like dodecyl trimethylammonium chloride (DTAC) could orient the aromatic substrate at the micelle's surface. nih.gov This orientation can influence the approach of reagents, potentially leading to improved regioselectivity and reaction outcomes. The specific interactions between the reaction components and the surfactant can be leveraged to control the product distribution, a key aspect of achieving high-purity synthesis. unimib.it

Optimization of Catalytic Systems for Enhanced Conversion and Selectivity

Optimizing a catalytic system is crucial for maximizing conversion and selectivity. For the synthesis of 1,3-Benzenediol, 2-chloro-4,6-dinitro-, this involves the careful selection of several parameters. The choice of surfactant is paramount, as different types (cationic, anionic, nonionic) can yield vastly different results. nih.gov The concentration of the surfactant is also a key variable, as it must be above the critical micelle concentration (CMC) to form the necessary nanoreactors. nih.gov

Synthetic Route Optimization and Process Efficiency

Optimizing the synthetic route focuses on maximizing product yield and purity while simplifying the operational procedures. For 1,3-Benzenediol, 2-chloro-4,6-dinitro-, significant improvements have been achieved by modifying reaction solvents and refining purification techniques. google.com

Strategies for Yield Enhancement and Product Purity

A key strategy for enhancing yield and purity involves replacing traditional alcohol-water mixed solvents with a single aqueous alkaline solution for the hydrolysis of the precursor, 4,6-dinitro-1,2,3-trichlorobenzene. google.com This modification simplifies the reaction system, as the product is insoluble in water and can be directly separated, eliminating the need for extraction with organic solvents. google.com This approach not only simplifies the technique and lowers costs but also avoids the complications of solvent recovery. google.com

By increasing the alkali concentration (5-15% mass concentration of alkali metal hydroxide) and the molar ratio of alkali to the raw material (4.5-6.0:1), reaction speed is accelerated, leading to a significant improvement in product yield. google.com This method has been shown to produce a crude product with a purity of 96.63% and a yield of 93.62%. google.com Further purification through recrystallization can elevate the product purity to over 99.9%. google.com The choice of solvent in subsequent reaction steps, such as hydrogenation, is also critical; alkanol or acetic acid aqueous solutions have been found to be favorable. researchgate.net

| Stage | Parameter | Value | Source |

|---|---|---|---|

| Crude Product | Purity | 96.63% | google.com |

| Crude Product | Yield | 93.62% | google.com |

| After Recrystallization (Acetone) | Purity | 99.01% | google.com |

| After Recrystallization (Propanol) | Purity | 99.56% | google.com |

| After Recrystallization (Methanol) | Purity | >99.9% | google.com |

Isolation and Refinement Techniques, including Recrystallization

High purity of 1,3-Benzenediol, 2-chloro-4,6-dinitro- is essential for its use in synthesizing high-performance polymers. researchgate.net Recrystallization is the primary method used to refine the crude product. google.comgoogle.com

The selection of an appropriate organic solvent is critical for effective recrystallization. Solvents such as methanol, ethanol, propanol, ethyl acetate, and acetone (B3395972) have been shown to be effective. google.comresearchgate.net The process typically involves dissolving the crude product in a heated solvent, followed by hot filtration and controlled cooling to induce crystallization. google.com

Studies have investigated the optimization of recrystallization parameters. For instance, when using ethanol, a slow cooling rate is beneficial, and a higher yield can be achieved by holding the solution at -8°C for 5 hours. researchgate.net Additionally, mechanical stirring or the application of ultrasonic treatment during crystallization can enhance both the yield and the purity of the final product. researchgate.net The ratio of solvent to product is also an important factor; for example, using 40-180 ml of organic solvent for every 10g of crude product is a recommended range. google.com Through these optimized refinement techniques, a final product with a purity of up to 99.56% has been demonstrated. google.com

| Solvent | Key Parameters | Resulting Purity | Source |

|---|---|---|---|

| Acetone | Dissolve 10g crude in 43ml acetone, reflux 1h, cool to 25°C | 99.01% | google.com |

| Propanol | Dissolve 10g crude in 48ml propanol, reflux 1h, cool to 25°C | 99.56% | google.com |

| Ethanol | Slow cooling rate, hold at -8°C for 5h | High Yield and Purity | researchgate.net |

| Methanol | Standard recrystallization | >99.9% | google.com |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-chloro-4,6-dinitroresorcinol, a combination of one-dimensional and two-dimensional NMR techniques offers a complete structural confirmation.

The ¹H NMR spectrum of 2-chloro-4,6-dinitroresorcinol is characterized by its simplicity, which directly reflects the substitution pattern of the benzene (B151609) ring. The structure features a single aromatic proton, giving rise to a distinct singlet in the spectrum. The chemical shift of this proton is significantly influenced by the surrounding electron-withdrawing groups (two nitro groups and a chlorine atom) and electron-donating hydroxyl groups.

The strong deshielding effect of the ortho and para nitro groups is expected to shift the resonance of the remaining proton (H-5) to a downfield region, typically observed between 8.0 and 9.0 ppm. Additionally, two signals corresponding to the hydroxyl protons (-OH) at positions 1 and 3 would be present, with their chemical shifts being variable and dependent on factors like solvent and concentration.

A comparative analysis with related resorcinol (B1680541) derivatives further supports this interpretation:

In 2-chlororesorcinol (B1584398), the protons on the ring show a more complex splitting pattern at higher field positions due to the absence of the strongly withdrawing nitro groups. chemicalbook.com

In 4,6-dinitroresorcinol (B1581181), the proton at position 2 appears as a singlet, but the proton at position 5 shows a different chemical environment compared to the target compound due to the absence of the chlorine atom at C-2. nih.govnist.gov

Table 1: Predicted ¹H NMR Spectral Data for 2-chloro-4,6-dinitroresorcinol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | ~8.5 - 9.0 | Singlet (s) |

| -OH (at C-1, C-3) | Variable | Broad Singlet (br s) |

The ¹³C NMR spectrum provides critical information on the carbon skeleton of the molecule. For 2-chloro-4,6-dinitroresorcinol, six distinct signals are expected, corresponding to the six carbon atoms of the benzene ring. The chemical shifts are determined by the nature of the attached substituents.

C1 & C3: These carbons, bonded to the electron-donating hydroxyl groups, are expected to be shielded and appear in the range of 150-160 ppm.

C2: The carbon atom bearing the chlorine atom (C2) will experience a downfield shift due to the electronegativity of chlorine, typically appearing around 120-130 ppm.

C4 & C6: The carbons attached to the strongly electron-withdrawing nitro groups will be significantly deshielded, with their signals appearing furthest downfield, likely in the 145-155 ppm range.

C5: The carbon atom bonded to the sole aromatic proton (C5) is expected to resonate at a chemical shift value typical for aromatic C-H bonds, generally around 120-125 ppm.

Analysis of related compounds like 2-chloro-4-nitrophenol (B164951) and 2,4,6-trinitroresorcinol (Styphnic acid) aids in the precise assignment of these chemical shifts, confirming the influence of chloro, nitro, and hydroxyl substituents on the carbon environment. nist.govspectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-chloro-4,6-dinitroresorcinol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1, C-3 (-OH) | 150 - 160 |

| C-2 (-Cl) | 120 - 130 |

| C-4, C-6 (-NO₂) | 145 - 155 |

| C-5 (-H) | 120 - 125 |

While 1D NMR spectra provide foundational data, 2D-NMR techniques are crucial for unambiguously confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. For 2-chloro-4,6-dinitroresorcinol, several 2D-NMR experiments would be employed:

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct correlation between the aromatic proton (H-5) and the carbon to which it is attached (C-5), definitively linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity. Correlations would be observed between H-5 and its neighboring carbons (C-4, C-6, and C-1), confirming the substitution pattern. Additionally, correlations between the hydroxyl protons and adjacent carbons (C-1, C-2, C-3, C-6) would further solidify the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment could provide insights into the spatial proximity of atoms, such as the through-space interaction between the hydroxyl protons and the adjacent chloro or nitro groups, offering conformational details.

Though specific experimental data for 2-chloro-4,6-dinitroresorcinol is not widely published, the application of these standard techniques is a routine part of the structural verification for newly synthesized or isolated compounds of this class. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of 2-chloro-4,6-dinitroresorcinol displays characteristic absorption bands that confirm the presence of its key functional groups. Analysis of the spectrum, often recorded using KBr pellets, reveals several important regions. ndl.go.jp

O-H Stretching: A broad absorption band is typically observed in the 3200-3500 cm⁻¹ region, characteristic of the stretching vibration of the hydroxyl (-OH) groups.

Aromatic C-H Stretching: A weaker absorption band appears just above 3000 cm⁻¹, corresponding to the C-H stretching of the single proton on the aromatic ring.

N-O Stretching (Nitro Groups): The presence of the two nitro groups is confirmed by strong, distinct absorption bands. The asymmetric stretching vibration appears in the 1520-1560 cm⁻¹ range, while the symmetric stretching vibration is found between 1330-1370 cm⁻¹. The exact positions are influenced by the electronic environment of the aromatic ring. These assignments are consistent with data from related nitroaromatic compounds like 2,4,6-trinitroresorcinol. nist.gov

Aromatic C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds of the benzene ring typically appear as a series of absorptions in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The stretching vibration for the carbon-chlorine bond is expected to produce a band in the fingerprint region, generally between 600-800 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for 2-chloro-4,6-dinitroresorcinol

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3500 | Broad, Strong |

| Aromatic C-H Stretch | ~3100 | Weak |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| Symmetric NO₂ Stretch | 1330 - 1370 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Raman spectroscopy serves as a complementary technique to FT-IR, providing valuable information about molecular vibrations. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For 2-chloro-4,6-dinitroresorcinol, Raman spectroscopy would be especially useful for:

Symmetric Nitro Stretch: The symmetric stretching mode of the nitro groups (-NO₂) typically produces a very strong and sharp band in the Raman spectrum, often more intense than in the corresponding FT-IR spectrum. This provides unambiguous confirmation of the nitro substituents.

Aromatic Ring Vibrations: The "ring breathing" mode of the substituted benzene ring, a symmetric vibration involving the entire ring, gives rise to a characteristic strong signal in the Raman spectrum, which is useful for structural confirmation.

C-Cl Bond Analysis: The C-Cl stretching vibration is also Raman active and can be used to corroborate FT-IR data.

The analysis of the Raman spectrum, in conjunction with FT-IR data, allows for a comprehensive vibrational assignment, reinforcing the structural elucidation derived from NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For 1,3-Benzenediol, 2-chloro-4,6-dinitro-, the molecular weight is 234.55 g/mol . gonichem.com In a mass spectrometry experiment, this compound would be expected to show a molecular ion peak corresponding to this mass.

The fragmentation pattern of 1,3-Benzenediol, 2-chloro-4,6-dinitro- under electron ionization would likely involve the characteristic loss of its functional groups. A plausible fragmentation pathway could include the loss of one or both nitro groups (NO₂), which have a mass of 46 Da each. The loss of a chlorine atom (35 or 37 Da) and hydroxyl groups (OH, 17 Da) are also possible fragmentation steps. The fragmentation of related compounds, such as 1,3,5-trichloro-2,4-dinitrobenzene, shows losses of nitro groups. osti.gov The analysis of these fragment ions provides valuable information for confirming the structure of the molecule. For instance, the mass spectrum of 2-chloro-4,6-dinitrophenol, a closely related compound, has been utilized in the identification of components in wastewater, indicating its utility in structural analysis.

Table 1: Predicted Mass Spectrometry Data for 1,3-Benzenediol, 2-chloro-4,6-dinitro-

| Property | Value |

| Molecular Formula | C₆H₃ClN₂O₆ |

| Molecular Weight | 234.55 g/mol |

| Predicted Molecular Ion Peak (M+) | m/z 234.55 |

| Potential Fragment Ions | [M-NO₂]+, [M-2NO₂]+, [M-Cl]+, [M-OH]+ |

X-ray Crystallography for Solid-State Structural Determination

In the solid state, the crystal packing of 1,3-Benzenediol, 2-chloro-4,6-dinitro- would be significantly influenced by intermolecular forces, particularly hydrogen bonding. The hydroxyl groups of the resorcinol ring can act as hydrogen bond donors, while the oxygen atoms of the nitro groups and the hydroxyl groups can act as acceptors. These hydrogen bonds would play a crucial role in the formation of a stable, three-dimensional crystal lattice.

Table 2: Crystallographic Data for the Related Compound 4,6-Dinitroresorcinol

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P12/c1 |

| a (Å) | 5.923(1) |

| b (Å) | 5.030(1) |

| c (Å) | 12.587(3) |

| β (°) | 91.27(3) |

| V (ų) | 741.1(3) |

| Z | 4 |

Data for 4,6-dinitroresorcinol is provided for illustrative purposes. researchgate.net

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For 1,3-Benzenediol, 2-chloro-4,6-dinitro-, the primary conformational flexibility would involve the rotation of the hydroxyl and nitro groups. The presence of intramolecular hydrogen bonds, as discussed previously, would likely restrict the free rotation of these groups, leading to a more planar and rigid molecular conformation. Theoretical studies on nitroresorcinols have indicated that intramolecular hydrogen bonding significantly affects the molecular geometry. datapdf.com

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a known phenomenon in nitrophenols. brainly.inwikipedia.orgaskfilo.com Specifically, keto-enol tautomerism can occur in phenolic compounds. In the case of nitrophenols, a tautomeric equilibrium can exist between the phenol (B47542) form and a quinone-oxime form. askfilo.com While the aromatic phenol form is generally more stable, the presence of electron-withdrawing nitro groups can influence this equilibrium. It is plausible that 1,3-Benzenediol, 2-chloro-4,6-dinitro- could exhibit such tautomeric behavior, although the equilibrium would likely favor the aromatic diol structure.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Behavior

Quantum chemical calculations are fundamental to understanding the intricate details of a molecule's electronic landscape and predicting its reactivity. For 1,3-Benzenediol, 2-chloro-4,6-dinitro-, these computational methods can model its geometry, orbital energies, and charge distribution with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations, often employing basis sets like 6-311G(d,p), can be used to optimize the molecular geometry of 1,3-Benzenediol, 2-chloro-4,6-dinitro-, predicting bond lengths, bond angles, and dihedral angles. For a related compound, (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol, DFT calculations showed a good correlation between theoretical and experimental X-ray diffraction data. nih.gov Similar accuracy can be expected for the geometry optimization of 1,3-Benzenediol, 2-chloro-4,6-dinitro-.

The electronic properties of the molecule, such as the distribution of electron density and the energies of molecular orbitals, are also key outputs of DFT calculations. These calculations for 2,4-dinitrophenol (B41442) and dinitroresorcinols have demonstrated good electronic delocalization within the solids. researchgate.net For 1,3-Benzenediol, 2-chloro-4,6-dinitro-, the presence of electron-withdrawing nitro groups and the chloro substituent, along with the electron-donating hydroxyl groups, would significantly influence the electronic landscape of the benzene (B151609) ring.

| Parameter | Predicted Value Range | Influencing Factors |

|---|---|---|

| C-C Bond Length (Aromatic) | ~1.39 - 1.42 Å | Aromaticity, substituent effects |

| C-N Bond Length (Nitro Group) | ~1.47 - 1.49 Å | Electron withdrawal by NO2 |

| N-O Bond Length (Nitro Group) | ~1.22 - 1.24 Å | Resonance within the nitro group |

| C-Cl Bond Length | ~1.73 - 1.75 Å | Electronegativity of Cl |

| C-O Bond Length (Hydroxyl) | ~1.35 - 1.37 Å | Electron donation from OH |

| O-H Bond Length (Hydroxyl) | ~0.96 - 0.98 Å | Polarity of the O-H bond |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For 1,3-Benzenediol, 2-chloro-4,6-dinitro-, the HOMO is expected to be localized on the benzene ring and the oxygen atoms of the hydroxyl groups, which are the more electron-rich parts of the molecule. Conversely, the LUMO is likely to be centered on the electron-withdrawing nitro groups. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov In a study of a similar dinitrophenyl compound, the HOMO-LUMO gap was found to be 0.13061 atomic units. nih.gov This value suggests a molecule with significant potential for chemical reactivity.

| Parameter | Definition | Predicted Characteristics for 1,3-Benzenediol, 2-chloro-4,6-dinitro- |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high, indicating electron-donating capacity of the resorcinol (B1680541) moiety. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low, indicating strong electron-accepting capacity of the dinitro-substituted ring. |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Relatively small, suggesting high reactivity. mdpi.comnih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Low, indicating a "soft" molecule with higher reactivity. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Negative, indicating a tendency to accept electrons. nih.gov |

| Electrophilicity Index (ω) | μ2 / (2η) | High, suggesting the molecule is a strong electrophile. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. nih.gov

For 1,3-Benzenediol, 2-chloro-4,6-dinitro-, the MEP map is expected to show significant negative potential around the oxygen atoms of the nitro groups, due to their high electronegativity. The regions around the hydroxyl groups would also exhibit negative potential. Conversely, the hydrogen atoms of the hydroxyl groups and the aromatic ring are likely to be regions of positive potential. nih.gov This charge distribution is critical in understanding the molecule's interactions with other chemical species.

Thermochemical and Energetic Characterization

The thermochemical properties of 1,3-Benzenediol, 2-chloro-4,6-dinitro- are crucial for understanding its stability and energetic behavior. Computational methods can provide valuable data on bond dissociation enthalpies and the effects of substituents on the aromatic system.

The O-H bond dissociation enthalpy (BDE) is a measure of the energy required to break the O-H bond homolytically, forming a phenoxyl radical and a hydrogen atom. It is a key parameter in assessing the antioxidant potential of phenolic compounds. pan.olsztyn.pl DFT calculations, particularly using the B3LYP functional, have been shown to be reliable for predicting O-H BDEs in substituted phenols. pan.olsztyn.plresearchgate.net

For 1,3-Benzenediol, 2-chloro-4,6-dinitro-, the presence of multiple electron-withdrawing groups (two nitro groups and a chlorine atom) is expected to significantly increase the O-H BDE compared to unsubstituted phenol (B47542) (which has a BDE of approximately 86.7 kcal/mol). nih.gov Electron-withdrawing substituents stabilize the phenol molecule, making the O-H bond stronger and more difficult to break. mdpi.com

| Compound | Substituents | Predicted Effect on O-H BDE (kcal/mol) | Reason |

|---|---|---|---|

| Phenol (Reference) | -H | ~86.7 nih.gov | Baseline |

| 4-Nitrophenol | -NO2 (para) | Increase | Electron-withdrawing group stabilizes the phenol. mdpi.com |

| 4-Chlorophenol | -Cl (para) | Slight Increase | Inductive electron withdrawal outweighs weak resonance donation. mdpi.com |

| 1,3-Benzenediol, 2-chloro-4,6-dinitro- | 2 -Cl, 2 -NO2, 2 -OH | Significant Increase | Cumulative effect of multiple strong electron-withdrawing groups. |

The substituents on the benzene ring of 1,3-Benzenediol, 2-chloro-4,6-dinitro- have a profound impact on its stability and reactivity. The two nitro groups are strong deactivating groups, meaning they withdraw electron density from the aromatic ring, making it less susceptible to electrophilic aromatic substitution. libretexts.org The chlorine atom is also a deactivating group due to its inductive effect, although it is an ortho-, para-director. libretexts.org In contrast, the hydroxyl groups are activating groups, donating electron density to the ring through resonance.

Reaction Mechanism Modeling and Kinetic Simulations

Theoretical and computational methods are instrumental in elucidating the complex reaction mechanisms and kinetics of nitroaromatic compounds. While specific studies on 1,3-Benzenediol, 2-chloro-4,6-dinitro- are not extensively detailed in publicly available literature, the behavior of analogous compounds provides a framework for understanding its reactivity.

Computational Studies on Elementary Reaction Mechanisms

Computational studies on related nitroaromatic compounds, such as dinitro-chloro-azido benzenes, often employ quantum mechanical calculations to model elementary reaction steps. These studies typically investigate nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of electron-deficient aromatic rings, a key feature of 1,3-Benzenediol, 2-chloro-4,6-dinitro-. The presence of two nitro groups and a chlorine atom strongly activates the benzene ring towards nucleophilic attack.

For instance, computational modeling of the reaction of a similar compound, 2-chloro-3,5-dinitropyridine (B146277), with anilines suggests a two-stage SNAr mechanism where the first step, the formation of a Meisenheimer complex, is rate-determining. researchgate.net It is plausible that 1,3-Benzenediol, 2-chloro-4,6-dinitro- would follow a similar pathway when reacting with nucleophiles. The hydroxyl groups on the ring would also influence the reaction mechanism, potentially through intramolecular hydrogen bonding or by altering the electronic distribution in the aromatic ring.

Illustrative Elementary Steps for a Hypothetical Reaction:

| Step | Description | Computational Method |

| 1 | Nucleophilic attack on the carbon bearing the chloro group | Density Functional Theory (DFT) |

| 2 | Formation of the Meisenheimer intermediate | Transition State Search Algorithms |

| 3 | Departure of the chloride ion | Intrinsic Reaction Coordinate (IRC) |

| 4 | Proton transfer from the hydroxyl groups (if applicable) | Ab initio methods |

Prediction of Activation Free Energies and Reaction Rate Constants

A primary goal of kinetic simulations is the prediction of activation free energies (ΔG‡) and reaction rate constants (k). These parameters are crucial for understanding and predicting the speed of chemical reactions. For nitroaromatic compounds, computational methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the geometries and energies of reactants, transition states, and products.

From these energies, the activation energy can be calculated, which is a key component in the Arrhenius equation for determining the rate constant. For example, studies on the reaction of 2-chloro-3,5-dinitropyridine with anilines have shown a correlation between the calculated electron density on the nitrogen atom of the aniline (B41778) and the reaction rate constant. researchgate.net This indicates that computational models can successfully predict reactivity trends.

Table of Hypothetical Predicted Kinetic Parameters:

| Reactant | Nucleophile | Calculated ΔG‡ (kcal/mol) | Predicted k (M⁻¹s⁻¹) |

| 1,3-Benzenediol, 2-chloro-4,6-dinitro- | Aniline | 15.2 | 1.5 x 10⁻³ |

| 1,3-Benzenediol, 2-chloro-4,6-dinitro- | Methoxide | 12.8 | 3.2 x 10⁻² |

| 1,3-Benzenediol, 2-chloro-4,6-dinitro- | Piperidine | 11.5 | 9.8 x 10⁻² |

Note: The values in this table are illustrative and based on general principles of SNAr reactions for similar compounds.

Quantitative Structure-Reactivity Relationships (QSRR) for Mechanistic Insights

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that relate the chemical structure of a compound to its reactivity. These models are valuable for predicting the reactivity of new or untested compounds and for gaining insights into reaction mechanisms.

Development of Predictive Models for Chemical Reactivity

The development of QSRR models for compounds like 1,3-Benzenediol, 2-chloro-4,6-dinitro- involves several steps. First, a dataset of compounds with known reactivities is compiled. Then, a set of molecular descriptors that quantify various aspects of the chemical structure is calculated for each compound. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and topological indices. Finally, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical equation that links the descriptors to the observed reactivity.

For nitroaromatic compounds, descriptors related to the electrophilicity of the aromatic ring and the stability of the Meisenheimer intermediate are often important predictors of reactivity in SNAr reactions.

Correlation of Structural Descriptors with Observed Chemical Behavior

Once a QSRR model is developed and validated, it can be used to understand the relationship between specific structural features and the chemical behavior of the compound. For 1,3-Benzenediol, 2-chloro-4,6-dinitro-, key structural descriptors would likely include:

LUMO Energy: A lower LUMO (Lowest Unoccupied Molecular Orbital) energy would indicate a greater susceptibility to nucleophilic attack.

Partial Charge on the Carbon Atom Bonded to Chlorine: A more positive partial charge would suggest a more electrophilic site for nucleophilic attack.

Hydrogen Bond Donor/Acceptor Capacity: The hydroxyl groups can participate in hydrogen bonding, which can affect the reaction rate and mechanism.

Illustrative Correlation of Descriptors with Reactivity:

| Structural Descriptor | Correlation with SNAr Reactivity | R² Value |

| LUMO Energy | Negative | 0.85 |

| C-Cl Bond Length | Positive | 0.65 |

| Partial Charge on C1 | Positive | 0.92 |

| Hammett Constant (σ) of Substituents | Positive | 0.88 |

Note: This table illustrates the expected correlations and is not based on specific experimental data for the target compound.

By analyzing these correlations, a deeper understanding of the factors that govern the reactivity of 1,3-Benzenediol, 2-chloro-4,6-dinitro- can be achieved, allowing for the prediction of its behavior in various chemical environments.

Chemical Reactivity and Derivatization Studies of 1,3 Benzenediol, 2 Chloro 4,6 Dinitro

Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 1,3-Benzenediol, 2-chloro-4,6-dinitro- is highly electron-deficient due to the presence of two powerful electron-withdrawing nitro groups. This electronic characteristic is central to its reactivity, especially in nucleophilic aromatic substitution (SNAr) reactions.

Displacement of Halogen Substituents

The chlorine atom at the 2-position of the benzenediol ring is highly activated towards nucleophilic displacement. The nitro groups at the 4- and 6-positions (ortho and para, respectively, to the chlorine atom) are positioned to stabilize the negative charge of the Meisenheimer intermediate formed during an SNAr reaction. This stabilization significantly lowers the activation energy for the substitution, making the chlorine an excellent leaving group.

The presence of multiple electron-withdrawing groups, such as the nitro group (–NO₂), at the ortho and para positions to a halogen atom dramatically increases the reactivity of the aryl halide towards nucleophilic substitution. shaalaa.com Consequently, 2-chloro-4,6-dinitro-1,3-benzenediol can react with a variety of nucleophiles to displace the chloride ion. The general mechanism for these reactions is the addition-elimination pathway characteristic of SNAr. researchgate.net

Common nucleophiles that can be employed for this transformation include:

Alkoxides and Phenoxides: To form diaryl or alkyl aryl ethers.

Amines: To synthesize substituted diphenylamines or N-alkyl anilines.

Thiolates: To produce diaryl or alkyl aryl sulfides.

Hydrazine: Hydrazine is a potent nucleophile that readily reacts with activated aryl halides like 1-chloro-2,4-dinitrobenzene (B32670). researchgate.netsemanticscholar.org

The reaction conditions for these substitutions are typically mild, often proceeding at room temperature or with gentle heating in a suitable polar aprotic solvent like DMSO or DMF, which can effectively solvate the cation of the nucleophilic salt.

| Nucleophile | Reagent Example | Potential Product | Product Class |

|---|---|---|---|

| Amine | Aniline (B41778) (C₆H₅NH₂) | 2-(Phenylamino)-4,6-dinitro-1,3-benzenediol | Substituted Aniline |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-4,6-dinitro-1,3-benzenediol | Aryl Ether |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-4,6-dinitro-1,3-benzenediol | Aryl Sulfide (B99878) |

Reactivity and Transformations of Nitro Groups

While the primary role of the nitro groups in this context is the activation of the aromatic ring for SNAr reactions, they can also undergo transformations. Direct nucleophilic substitution of a nitro group is less common than displacement of a halogen but can occur under specific conditions, particularly if the nitro group is situated on a highly electron-deficient ring. However, the most significant transformations of nitro groups are reductive in nature, as discussed in the following section. Their powerful electron-withdrawing effect imparts a pronounced electrophilic character to the entire diene system of the aromatic ring. growingscience.com

Functional Group Interconversions

The hydroxyl and nitro functional groups on the 1,3-Benzenediol, 2-chloro-4,6-dinitro- molecule offer extensive opportunities for chemical modification through various interconversion reactions.

Reduction of Nitro Groups to Amino Groups

The reduction of aromatic nitro groups to primary amino groups is a fundamental transformation in organic synthesis. unimi.it This reaction is particularly important for 2-chloro-4,6-dinitro-1,3-benzenediol, as the resulting amino-derivatives are valuable synthetic intermediates. A variety of methods can be employed for this reduction, with the choice of reagent influencing the selectivity and outcome. wikipedia.orgscispace.com

Common reduction methods include:

Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with a hydrogen source. scispace.com

Metal-Acid Systems: Classic methods like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for complete reduction of nitro groups to amines. scispace.comlibretexts.org

Sulfide Reagents: Reagents like sodium sulfide (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) can be used for the selective reduction of one nitro group in a polynitrated aromatic compound, a process known as the Zinin reduction. stackexchange.com

In dinitrophenols, a nitro group positioned ortho to a hydroxyl group is often preferentially reduced. stackexchange.com For 1,3-Benzenediol, 2-chloro-4,6-dinitro-, this suggests that the nitro group at the 6-position may be selectively reduced under controlled conditions.

| Method | Reagents | Typical Outcome |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Complete reduction to diamine |

| Metal in Acid | Sn/HCl or Fe/HCl | Complete reduction to diamine |

| Zinin Reduction | Na₂S, NaHS, or (NH₄)₂S | Selective reduction to a nitro-amine |

| Transfer Hydrogenation | Hydrazine hydrate, Pd/C | Complete or selective reduction |

Chemical Modifications of Hydroxyl Groups

The two hydroxyl groups of the resorcinol (B1680541) moiety behave as typical phenols and can be readily derivatized. Their acidity allows them to be converted into powerful nucleophiles (phenoxides) by treatment with a base. These phenoxides can then participate in a range of reactions.

Etherification: The Williamson ether synthesis can be employed by reacting the corresponding phenoxide with alkyl halides to form ethers. For instance, reacting 1,3-Benzenediol, 2-chloro-4,6-dinitro- with an alkyl halide like methyl iodide in the presence of a base such as potassium carbonate would yield the corresponding methoxy (B1213986) derivatives.

Esterification: The hydroxyl groups can be acylated using acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form ester derivatives.

Reaction with Chloroacetic Acid: As demonstrated in the synthesis of other resorcinol derivatives, hydroxyl groups can be reacted with chloroacetic acid in the presence of a base to introduce a carboxymethyl group, converting the phenol (B47542) into a phenoxyacetic acid derivative. jmchemsci.com

These modifications can be used to alter the solubility of the molecule, protect the hydroxyl groups during subsequent reaction steps, or introduce new functionalities for further derivatization.

Synthesis of Advanced Derivatives and Analogs for Research Purposes

The various reactive sites on 1,3-Benzenediol, 2-chloro-4,6-dinitro- make it a valuable starting material for the synthesis of more complex molecules and materials. A key application is its role as an intermediate in the production of high-performance polymers.

For example, 4,6-diamino-1,3-benzenediol (4,6-diaminoresorcinol) is a critical monomer for the synthesis of Poly(p-phenylene-2,6-benzobisoxazole) (PBO) fibers, which are known for their exceptional thermal stability and tensile strength. The synthesis of this monomer can start from 1,2,3-trichlorobenzene (B84244), which is nitrated and then hydrolyzed to produce 2-chloro-4,6-dinitro-1,3-benzenediol. google.com

The subsequent synthetic steps would involve:

Reductive Dechlorination: The chlorine atom is first removed, typically through catalytic hydrogenation, to yield 4,6-dinitro-1,3-benzenediol (4,6-dinitroresorcinol).

Reduction of Nitro Groups: The two nitro groups of 4,6-dinitroresorcinol (B1581181) are then reduced to amino groups, using methods such as catalytic hydrogenation with a platinum or palladium catalyst, to yield the final 4,6-diamino-1,3-benzenediol monomer.

This multi-step process highlights how the functional groups of the initial substrate can be sequentially modified to build complex and valuable molecules. By combining nucleophilic substitution of the chlorine atom with the reduction of the nitro groups and modification of the hydroxyl groups, a diverse library of advanced derivatives and analogs can be synthesized for various research and industrial applications.

Table of Compounds

| Common Name | Systematic Name (IUPAC) |

|---|---|

| 2-Chloro-4,6-dinitroresorcinol | 1,3-Benzenediol, 2-chloro-4,6-dinitro- |

| Aniline | Benzenamine |

| Sodium Methoxide | Sodium methanolate |

| Sodium Thiophenoxide | Sodium benzenethiolate |

| Palladium on carbon | Palladium on carbon |

| Platinum(IV) oxide | Platinum dioxide |

| 4,6-Diaminoresorcinol (B101129) | 4,6-Diamino-1,3-benzenediol |

| PBO | Poly(p-phenylene-2,6-benzobisoxazole) |

| 1,2,3-Trichlorobenzene | 1,2,3-Trichlorobenzene |

| 4,6-Dinitroresorcinol | 4,6-Dinitro-1,3-benzenediol |

| Chloroacetic acid | 2-Chloroacetic acid |

Design and Preparation of Novel Functionalized Phenolic Compounds

The primary route for the derivatization of 1,3-Benzenediol, 2-chloro-4,6-dinitro- involves its conversion into other functionalized phenolic compounds through catalytic hydrogenation. This process is designed to selectively modify the nitro and chloro groups on the benzene (B151609) ring, leading to the formation of amino-substituted phenols.

A key example of this is the synthesis of 4,6-diaminoresorcinol (DAR). This transformation is a sophisticated process involving both the hydrogenation of the two nitro groups to amino groups and the simultaneous hydrodechlorination (HDC) of the chlorine atom. The choice of reaction conditions, particularly the solvent, is critical in designing a successful synthesis and significantly influences the product yield and selectivity. researchgate.net

Research into the catalytic hydrogenation of CDNR over Palladium on carbon (Pd/C) catalysts has shown that the solvent system plays a pivotal role. researchgate.net Studies have demonstrated that alkanol or acetic acid aqueous solutions are beneficial for the hydrodechlorination step. researchgate.net For instance, one improved method for synthesizing 4,6-Diaminoresorcinol dichloride (DADHB) involves hydrogenating CDNR in an acetic acid aqueous solution, which avoids contamination byproducts seen in other methods. researchgate.net Conversely, when the reaction is conducted in an 80% ethanol/water medium, the formation of 2-chloro-4,6-diaminoresorcinol is not detected, highlighting the sensitivity of the reaction to the solvent environment. researchgate.net The strong adsorption of chlorine onto the catalyst surface can decrease its activity and selectivity for the desired product. researchgate.net The design of these synthetic routes, therefore, requires careful consideration of the solvent's dielectric constant and its interaction with the catalyst and substrate to achieve the desired functionalized phenolic product. researchgate.net

| Solvent System | Observed Outcome | Reference |

|---|---|---|

| Alkanol Aqueous Solutions | Favorable for Hydrodechlorination (HDC) | researchgate.net |

| Acetic Acid Aqueous Solutions | Favorable for Hydrodechlorination (HDC); used in improved synthesis of DADHB | researchgate.netresearchgate.net |

| 80% Ethanol/Water | No 2-chloro-4,6-diaminoresorcinol detected | researchgate.net |

Formation of High-Value Intermediates for Complex Organic Synthesis

1,3-Benzenediol, 2-chloro-4,6-dinitro- serves as a crucial intermediate in the synthesis of high-value chemical compounds. Its most significant application is in the production pathway of 4,6-diaminoresorcinol (DAR) and its dihydrochloride (B599025) salt, 4,6-diaminoresorcinol dichloride (DADHB). researchgate.netgoogle.com

These compounds are not end products themselves but are vital monomers for the synthesis of advanced polymers. researchgate.net Specifically, 4,6-diaminoresorcinol is a primary raw material for producing poly(p-phenylenebenzobisoxazole) (PBO). researchgate.net PBO is a high-performance polymer renowned for its exceptional combination of properties, including high tensile strength, significant stiffness, and excellent thermal stability. researchgate.net

Applications in Materials Science and Specialized Chemical Synthesis

Role as an Intermediate in High-Performance Polymer Synthesis

The primary application of 1,3-Benzenediol, 2-chloro-4,6-dinitro- in materials science is its role as a key precursor in the synthesis of polymers known for their exceptional thermal and mechanical stability.

1,3-Benzenediol, 2-chloro-4,6-dinitro- is an essential intermediate in the manufacturing pathway of 4,6-diamino-1,3-benzenediol, a monomer required for the synthesis of polybenzoxazoles (PBOs). google.comgoogle.com PBOs are a class of rigid-rod polymers with outstanding properties, making them suitable for aerospace, military, and other applications that demand high-performance materials. google.com

The synthesis route involves the catalytic hydrogenation of 1,3-Benzenediol, 2-chloro-4,6-dinitro-. In this reaction, the two nitro groups (-NO₂) on the benzene (B151609) ring are reduced to amino groups (-NH₂). This transformation yields 4,6-diamino-1,3-benzenediol, which is typically isolated as its dihydrochloride (B599025) salt to improve stability. google.comgoogle.comprepchem.com This diamino monomer is then reacted with dicarboxylic acids or their derivatives in a polycondensation reaction to form the final PBO polymer. google.com The high purity of the 4,6-diamino-1,3-benzenediol, derived from this specific chloro-dinitro intermediate, is crucial for achieving high molecular weight PBOs, which is essential for fabricating strong fibers. google.com

| Step | Starting Material | Key Reagents | Product | Significance |

|---|---|---|---|---|

| 1 | 1,3-Benzenediol, 2-chloro-4,6-dinitro- | Hydrogen (H₂), Palladium on Carbon (Pd/C) catalyst, solvent (e.g., acetic acid) | 4,6-diamino-1,3-benzenediol | Reduction of nitro groups to amines to create the functional monomer. google.comresearchgate.net |

| 2 | 4,6-diamino-1,3-benzenediol | Hydrochloric Acid (HCl) | 4,6-diamino-1,3-benzenediol dihydrochloride | Formation of a stable, isolatable salt of the PBO monomer. google.comprepchem.com |

The specific molecular architecture of the monomer derived from 1,3-Benzenediol, 2-chloro-4,6-dinitro- directly dictates the superior properties of the resulting PBO polymer. The arrangement of the amino and hydroxyl groups on the monomer ring facilitates the formation of the rigid benzoxazole (B165842) ring structure during polymerization. This creates a stiff, planar polymer backbone.

This inherent rigidity at the molecular level translates into exceptional macroscopic properties. nih.gov PBOs exhibit very limited polymer chain motion, which contributes to their extremely high thermal stability and glass transition temperatures. nih.gov The rigid-rod nature of the polymer chains allows for a high degree of orientation when spun into fibers, leading to one of the highest tensile strengths and moduli among synthetic fibers. globethesis.com Furthermore, the specific structure resulting from this precursor influences the polymer's fractional free volume and cavity distribution, which are critical parameters for applications such as gas separation membranes. nih.govmonash.edu

| Structural Feature of Monomer Derivative | Resulting Polymer Characteristic | Macroscopic Property |

|---|---|---|

| Ortho-positioned amino and hydroxyl groups | Formation of rigid benzoxazole rings | High thermal stability, chemical resistance. nih.gov |

| Linear, planar monomer geometry | Stiff, rigid-rod polymer backbone | High tensile strength and modulus in fibers. globethesis.com |

| Inefficient chain packing | Defined free volume and cavity size distribution | High gas permeability for membrane applications. nih.govmonash.edu |

Integration into Complex Organic Synthesis for Advanced Research Materials

Beyond its role in PBO synthesis, the multiple functional groups of 1,3-Benzenediol, 2-chloro-4,6-dinitro- make it a versatile building block for a variety of complex organic molecules and novel heterocyclic systems. nih.gov

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. sigmaaldrich.com Molecules like 1,3-Benzenediol, 2-chloro-4,6-dinitro- that are decorated with multiple, reactive functional groups serve as ideal starting points for constructing more complex structures. nih.gov The reactivity of its functional groups can be selectively addressed:

Nitro Groups: Can be reduced to amines, which can then be diazotized or used in condensation reactions to form other heterocyclic rings like benzimidazoles.

Chloro Group: Can be replaced via nucleophilic aromatic substitution, allowing for the introduction of a wide range of other functionalities.

Hydroxyl Groups: Can be alkylated, esterified, or used in cyclization reactions to form ethers or esters.

This multi-faceted reactivity allows chemists to use the compound as a scaffold, building upon it to create novel, highly functionalized molecules for various research applications. nih.gov

| Functional Group | Potential Transformation | Application in Synthesis |

|---|---|---|

| Nitro (-NO₂) | Reduction to Amine (-NH₂) | Formation of benzoxazoles, benzimidazoles. google.com |

| Chloro (-Cl) | Nucleophilic Aromatic Substitution | Introduction of alkoxy, amino, or thioether groups. |

| Hydroxyl (-OH) | Etherification, Esterification | Modification of solubility, formation of larger molecular structures. |

The field of organic electronics relies on carbon-based materials with tailored electronic properties for use in devices like organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net The performance of these devices is highly dependent on the molecular structure of the organic materials used, particularly their ability to transport electrons and holes. mdpi.com

While not a conventional material in this field, the structure of 1,3-Benzenediol, 2-chloro-4,6-dinitro- presents a promising platform for designing novel organic electronic materials. The presence of strongly electron-withdrawing nitro and chloro groups significantly lowers the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This inherent electronic character, combined with its rigid aromatic core, makes it an interesting scaffold. Through chemical modification of its functional groups, derivatives could be synthesized to function as electron-transport materials or as hosts in the emissive layer of OLEDs. sciencedaily.com The ability to systematically alter the compound's structure provides a pathway to fine-tune its optoelectronic properties for specific device applications. rsc.org

Future Research Directions and Emerging Avenues in 1,3 Benzenediol, 2 Chloro 4,6 Dinitro Research

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of nitroaromatic compounds often involves harsh reaction conditions and the use of hazardous reagents, such as strong acids and organic solvents, leading to significant environmental concerns. nih.govresearchgate.net Future research will undoubtedly focus on the development of sustainable and green synthetic methodologies for 1,3-Benzenediol, 2-chloro-4,6-dinitro-.

Key areas of investigation will include:

Catalyst-Free Synthesis: Exploring synthetic routes that minimize or eliminate the need for catalysts, potentially through the precise control of physical parameters like temperature and pressure, can lead to more economical and environmentally friendly processes. ppaspk.orgpaspk.org

Green Solvents: The replacement of conventional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a critical area of research. rsc.orgpaperpublications.org Investigating the solubility and reactivity of 1,3-Benzenediol, 2-chloro-4,6-dinitro- in these media will be a crucial first step.

Alternative Nitrating Agents: The use of solid-supported nitrating agents or milder nitrating reagents could reduce the production of acidic waste streams. researchgate.net

Energy-Efficient Methods: The application of microwave or ultrasound assistance has been shown to accelerate reaction times and improve yields in the synthesis of some nitro compounds, offering a more energy-efficient approach. researchgate.net

| Parameter | Conventional Method | Potential Green Alternative |

| Solvent | Volatile Organic Solvents | Water, Ionic Liquids, Supercritical Fluids |

| Catalyst | Strong Acids | Catalyst-Free, Solid-Supported Catalysts |

| Energy Input | Conventional Heating | Microwave, Ultrasound |

| Byproducts | Acidic Waste | Reduced or Recyclable Byproducts |

In-depth Mechanistic Investigations of Complex Reaction Pathways

The reactivity of 1,3-Benzenediol, 2-chloro-4,6-dinitro- is governed by the interplay of its chloro, nitro, and hydroxyl functional groups. A thorough understanding of the mechanisms of its reactions is essential for controlling product formation and designing new synthetic applications. Future research in this area should focus on:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro groups strongly activate the aromatic ring towards nucleophilic attack, making the chlorine atom a good leaving group. nih.govresearchgate.netacs.orgrsc.org Detailed kinetic and computational studies can elucidate the intermediates and transition states involved in the substitution of the chlorine atom with various nucleophiles.

Reactivity of Hydroxyl Groups: The phenolic hydroxyl groups can undergo a variety of reactions, including etherification and esterification. Investigating the influence of the electron-withdrawing nitro groups on the acidity and nucleophilicity of these hydroxyl groups will be critical.

Reduction of Nitro Groups: The selective reduction of one or both nitro groups to amino groups would open up a wide range of derivatization possibilities. Mechanistic studies can help in developing selective reduction methods.

Exploration of Novel Derivatization Strategies for Functional Materials

The multifunctional nature of 1,3-Benzenediol, 2-chloro-4,6-dinitro- makes it an attractive building block for the synthesis of novel functional materials. Future research should explore its potential in:

Polymer Synthesis: The diol functionality of the resorcinol (B1680541) backbone can be utilized for the synthesis of polyesters, polyethers, and polyurethanes. nih.gov The presence of the chloro and nitro groups could impart unique properties such as thermal stability, flame retardancy, or specific optical and electronic characteristics to the resulting polymers. Derivatization of resorcinol-formaldehyde resins is a well-established field, and applying similar strategies to this compound could yield new materials with enhanced stability. nih.govnih.gov

High-Energy Materials: Nitroaromatic compounds are a well-known class of energetic materials. nih.gov The high nitrogen and oxygen content of 1,3-Benzenediol, 2-chloro-4,6-dinitro- suggests its potential as a precursor for the synthesis of new high-energy-density materials.

Dyes and Pigments: The chromophoric nitro groups on the aromatic ring suggest that derivatives of this compound could find applications as dyes and pigments.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. For 1,3-Benzenediol, 2-chloro-4,6-dinitro-, advanced computational modeling can be employed to:

Predict Molecular Properties: Density Functional Theory (DFT) can be used to calculate a wide range of properties, including molecular geometry, vibrational frequencies, and electronic structure. scholarsresearchlibrary.comrsc.orgnih.govscholarsresearchlibrary.comresearchgate.netnih.gov These calculations can provide insights into the molecule's stability, reactivity, and spectral characteristics.

Model Reaction Mechanisms: Computational modeling can be used to map out the potential energy surfaces of reactions involving 1,3-Benzenediol, 2-chloro-4,6-dinitro-, helping to elucidate reaction mechanisms and predict product distributions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to predict the biological activity or toxicity of derivatives of 1,3-Benzenediol, 2-chloro-4,6-dinitro-, which is particularly important for assessing the environmental impact and potential applications of new compounds. scholarsresearchlibrary.comscholarsresearchlibrary.com

| Computational Method | Application for 1,3-Benzenediol, 2-chloro-4,6-dinitro- |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reactivity. scholarsresearchlibrary.comrsc.org |

| Ab initio methods | High-accuracy calculations of energetic and spectroscopic properties. |

| Molecular Dynamics (MD) | Simulation of the behavior of the molecule in different environments (e.g., solvents, polymers). |

| QSAR | Prediction of biological activity and toxicity of derivatives. scholarsresearchlibrary.com |

Comprehensive Environmental Fate Studies under Diverse Conditions

The increasing awareness of the environmental impact of chemical compounds necessitates a thorough understanding of their fate in the environment. For 1,3-Benzenediol, 2-chloro-4,6-dinitro-, it is crucial to investigate:

Biodegradation Pathways: The presence of both chloro and nitro substituents on an aromatic ring can make a compound recalcitrant to biodegradation. nih.govresearchgate.netdtic.milnih.govnih.gov Studies are needed to identify microorganisms capable of degrading this compound and to elucidate the enzymatic pathways involved.

Toxicity and Ecotoxicity: The toxicity of chlorinated phenols and nitroaromatic compounds to various organisms is well-documented. researchgate.netcdc.govnih.govmdpi.comnih.gov It is essential to conduct comprehensive toxicological studies on 1,3-Benzenediol, 2-chloro-4,6-dinitro- and its potential degradation products to assess its environmental risk.

Abiotic Degradation: The role of abiotic degradation processes such as photolysis and hydrolysis in the environmental fate of this compound should be investigated under various conditions of pH, temperature, and light exposure. cdc.gov

Q & A

Q. What are the optimal synthetic routes for 2-chloro-4,6-dinitro-1,3-benzenediol, and how can competing substitution reactions be minimized?

- Methodological Answer : Stepwise nitration and chlorination of 1,3-benzenediol (resorcinol) under controlled conditions is recommended. Nitration should precede chlorination to avoid steric hindrance from the chloro group. Use HNO₃/H₂SO₄ at 0–5°C for nitration, followed by Cl₂ gas or SO₂Cl₂ in anhydrous conditions. Monitor reaction progress via TLC or HPLC to detect intermediates (e.g., mono-nitro derivatives) . Competing side reactions (e.g., over-nitration) can be mitigated by limiting reagent stoichiometry and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing 2-chloro-4,6-dinitro-1,3-benzenediol, and what challenges arise due to its substituents?

- Methodological Answer :

- ¹H/¹³C NMR : Limited utility due to electron-withdrawing nitro and chloro groups deshielding protons; deuterated DMSO or acetone is preferred for solubility.

- IR Spectroscopy : Strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm nitro groups; broad O-H stretches (~3200 cm⁻¹) may overlap with moisture .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M-H]⁻ at m/z 248.96 for C₆H₃ClN₂O₅) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is hygroscopic and thermally sensitive. Store in airtight containers at 2–8°C with 20% water content to suppress decomposition (as noted for 4,6-dinitro-1,3-benzenediol) . Avoid exposure to UV light, which may degrade nitro groups. Conduct stability studies via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The chloro and nitro groups activate the ring for NAS at specific positions. Computational modeling (DFT) predicts charge distribution and reactive sites. For example, nitro groups at positions 4 and 6 direct nucleophiles to the less hindered position 5. Experimental validation via reactions with alkoxides or amines under varying pH (e.g., NaOH/EtOH) can confirm regioselectivity .

Q. How can discrepancies in reported melting points (e.g., 155–160°C vs. 170–173°C) be resolved?

- Methodological Answer : Discrepancies may arise from polymorphism or hydration. Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) to detect phase transitions. Compare results with single-crystal X-ray diffraction (SC-XRD) data to identify polymorphic forms, as seen in structurally similar nitroaromatics .

Q. What strategies are effective for analyzing trace impurities in synthesized batches?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid. Compare retention times with standards of potential byproducts (e.g., mono-nitro derivatives or dechlorinated analogs). For quantification, employ external calibration curves with >99% pure reference materials .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to reconcile data from different studies?

- Methodological Answer : Variations in experimental conditions (e.g., heating rate, sample hydration) significantly impact results. Standardize testing using dynamic DSC (10°C/min under N₂) and isothermal TGA (150°C for 24 hrs). For example, hydrated samples (20% water, as in ) show delayed decomposition versus anhydrous forms. Publish raw data with precise experimental parameters to enable cross-study comparisons.

Research Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.